molecular formula C20H16N4O2 B2806264 N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 950236-66-5

N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2806264
CAS No.: 950236-66-5
M. Wt: 344.374
InChI Key: NQSFIOVFHIUMCO-UHFFFAOYSA-N
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Description

N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 950236-66-5) is a synthetic small molecule with a molecular formula of C20H16N4O2 and a molecular weight of 344.37 g/mol . This compound belongs to the 1,2,3-triazole chemical class, a nitrogen-rich heterocyclic framework of significant interest in medicinal and agricultural chemistry . The 1,2,3-triazole core is known for its metabolic stability and ability to participate in key hydrogen bonding and dipole-dipole interactions with biological targets, making it a valuable pharmacophore in drug discovery . While the specific biological profile of this compound is an area of ongoing research, derivatives containing the 1,2,3-triazole scaffold have been widely investigated and demonstrated a diverse range of pharmacological activities in scientific literature, including potential as anticancer, antimicrobial, and anti-inflammatory agents . Its structure incorporates a benzyl group and a furan ring, which are common in many bioactive molecules. This product is intended for research and development purposes, such as use as a building block in organic synthesis or as a standard in analytical studies. It is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) before handling.

Properties

IUPAC Name

N-benzyl-5-(furan-2-yl)-1-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(21-14-15-8-3-1-4-9-15)18-19(17-12-7-13-26-17)24(23-22-18)16-10-5-2-6-11-16/h1-13H,14H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSFIOVFHIUMCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting with the formation of the furan ring, followed by the introduction of the benzyl and phenyl groups, and finally the construction of the triazole ring. Common synthetic routes include:

  • Furan Synthesis: The furan ring can be synthesized through the cyclization of 1,4-diketones or the dehydration of furfural derivatives.

  • Benzyl Group Introduction: The benzyl group can be introduced via benzyl halides or benzyl alcohols using nucleophilic substitution reactions.

  • Phenyl Group Introduction: The phenyl group can be introduced through electrophilic aromatic substitution reactions.

  • Triazole Ring Formation: The triazole ring can be formed using the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

  • Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form corresponding amines or alcohols.

  • Substitution: The benzyl and phenyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Common reagents include halides, alkyl halides, and acyl chlorides.

Major Products Formed:

  • Oxidation: Furan-2-carboxylic acid derivatives.

  • Reduction: Corresponding amines or alcohols.

  • Substitution: Substituted benzyl or phenyl derivatives.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of various heterocyclic compounds and as a building block in organic synthesis. Biology: It has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new drugs. Medicine: The compound has been studied for its potential use in treating various diseases, including cancer and inflammatory conditions. Industry: It is used in the production of advanced materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of triazole-4-carboxamides is highly dependent on substituent variations. Key structural analogs include:

Compound Name N1 Substituent C5 Substituent Key Features Biological Activity Source
N-benzyl-5-(furan-2-yl)-1-phenyl-... Benzyl Furan-2-yl High lipophilicity; potential π-π interactions Not explicitly reported (inferred) N/A
N-cyclohexyl-5-(furan-2-yl)-1-phenyl-... Cyclohexyl Furan-2-yl Aliphatic substituent may enhance solubility Unknown (structural analog)
5-amino-N-(2,5-dichlorophenyl)-1-(4-methylphenyl)-... 4-Methylphenyl Amino Electrophilic amino group enhances DNA binding Antiproliferative (renal cancer RXF 393)
5-amino-N-(4-fluoro-2-methylphenyl)-1-(4-fluorobenzyl)-... 4-Fluorobenzyl Amino Fluorine atoms improve metabolic stability Anticancer (specific cell lines)
2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)-sulfanyl)-N-acetamide Sulfanyl-acetamide Furan-2-yl Sulfur moiety may enhance anti-exudative activity Anti-exudative (rat models)

Key Observations:

  • Benzyl vs. Fluorobenzyl : Fluorination at the benzyl position (e.g., in ) increases metabolic stability and may enhance target binding through hydrophobic interactions.
  • Furan-2-yl vs.
  • Cyclohexyl vs. Benzyl : The cyclohexyl analog may exhibit improved solubility but reduced aromatic stacking compared to the benzyl group in the target compound.

Pharmacological Properties

  • Metabolic Stability: Fluorinated analogs () exhibit longer half-lives due to resistance to cytochrome P450 oxidation, a feature absent in the non-fluorinated target compound.
  • Synthetic Accessibility: The Paal-Knorr condensation method (used in for triazole-pyrrole hybrids) could be adapted for synthesizing the target compound, though the benzyl group may require protective strategies.

Biological Activity

N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, including its anticancer properties, neuroprotective effects, and potential mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_{4}\text{O}_{2}

This compound features a triazole ring, which is known for its versatility in biological applications. The presence of the furan moiety enhances its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines.

Case Studies and IC50 Values

A series of experiments were conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The results are summarized in the following table:

Cell Line IC50 (µg/mL) Notes
HCT11642.5High activity observed
MDA-MB23138.0Significant inhibition of proliferation
Mia-PaCa268.4Moderate activity noted

These findings indicate that this compound exhibits promising anticancer activity, particularly against HCT116 and MDA-MB231 cell lines .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown potential neuroprotective effects. A study reported that derivatives containing the 1,2,3-triazole fragment demonstrated significant inhibition of neuroinflammation and protection against oxidative stress.

The neuroprotective activity may be attributed to several mechanisms:

  • Inhibition of NF-kB Pathway : The compound inhibits the phosphorylation of P65 protein, a key player in the NF-kB signaling pathway.
  • Reduction of ROS Generation : It decreases reactive oxygen species (ROS) levels, which are implicated in neurodegenerative diseases.
  • Metal Chelation : The ability to chelate biometals such as Cu²⁺ contributes to its neuroprotective effects .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
AnticancerExhibits significant cytotoxicity against various cancer cell lines.
NeuroprotectionProtects neuronal cells from oxidative stress and inflammation.

Q & A

Basic: What are the standard synthetic routes for N-benzyl-5-(furan-2-yl)-1-phenyl-1H-1,2,3-triazole-4-carboxamide, and how are yields optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Triazole Ring Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to construct the 1,2,3-triazole core. Optimize catalyst loading (e.g., 5 mol% CuI) and reaction time (12–24 hrs) to enhance regioselectivity .

Carboxamide Functionalization : React the triazole intermediate with benzylamine derivatives under peptide coupling conditions (e.g., EDCI/HOBt in DMF) at 0–25°C .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity.
Yield Optimization : Adjust solvent polarity (e.g., DMF vs. THF) and stoichiometry (1.2 eq. of benzyl halide) to minimize side reactions .

Basic: Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to confirm substituent positions and regiochemistry of the triazole ring .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>98%) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) for exact mass verification (e.g., [M+H]⁺ ion) .
  • X-ray Crystallography : For unambiguous structural confirmation, use SHELXL for refinement and WinGX/ORTEP for visualization .

Advanced: How can reaction kinetics be studied during the synthesis of this triazole-carboxamide derivative?

Methodological Answer:

  • In Situ Monitoring : Use FT-IR or Raman spectroscopy to track azide and alkyne consumption during CuAAC. Peaks at ~2100 cm⁻¹ (azide) and ~3300 cm⁻¹ (alkyne) disappear as the reaction progresses .
  • Time-Sampled HPLC : Quench aliquots at intervals (e.g., 0, 2, 6, 12 hrs) to quantify intermediate formation .
  • Kinetic Modeling : Apply pseudo-first-order rate laws to determine activation energy (Ea) using Arrhenius plots under varying temperatures (25–60°C) .

Advanced: How do structural modifications (e.g., furan substitution) influence biological activity, and how can contradictions in literature data be resolved?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Replace the furan-2-yl group with thiophene or pyridine and test against target enzymes (e.g., cytochrome P450). Use IC₅₀ values to compare inhibitory potency .
    • Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance lipophilicity (log P > 3.5) and membrane permeability .
  • Resolving Data Contradictions :
    • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
    • Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. surface plasmon resonance for binding affinity) .

Advanced: What computational strategies are effective for predicting this compound’s binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with enzymes (e.g., kinases). Set grid boxes around active sites (20 ų) and apply OPLS-AA force fields .
  • Molecular Dynamics (MD) Simulations : Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) .
  • Quantum Chemical Calculations : Perform DFT (B3LYP/6-31G*) to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

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